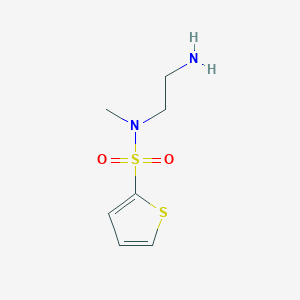

N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide

Description

N-(2-Aminoethyl)-N-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a methyl group and an aminoethyl side chain. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C7H12N2O2S2 |

|---|---|

Molecular Weight |

220.3 g/mol |

IUPAC Name |

N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide |

InChI |

InChI=1S/C7H12N2O2S2/c1-9(5-4-8)13(10,11)7-3-2-6-12-7/h2-3,6H,4-5,8H2,1H3 |

InChI Key |

AZAOSXYDCRSAJX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCN)S(=O)(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme Overview

Thiophene derivative + Sulfonating agent → Thiophene-2-sulfonyl chloride intermediate → Nucleophilic substitution with aminoethylamine → this compound

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Thiophene or derivatives + Chlorosulfonic acid or equivalent sulfonating agent | Dichloromethane or pyridine | 0°C to room temperature | 2-4 hours | Control exotherm; monitor by TLC |

| Nucleophilic substitution | Thiophene-2-sulfonyl chloride + N-methyl-2-aminoethylamine | Toluene or DMF | 80°C to 120°C | 4-8 hours | Use of base (e.g., triethylamine) to neutralize HCl |

Patent-Backed Methodology (US20030236437A1)

The patent describes a process where sulfonyl chlorides derived from thiophene are reacted with amines in the presence of amide solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). The reaction is conducted at elevated temperatures (120°C to 160°C) for 3-7 hours, with solvents like toluene or xylene facilitating the process (see).

Preparation of the Aminoethyl Moiety

The aminoethyl group can be introduced via nucleophilic substitution of a suitable precursor, such as N-methyl-2-chloroethylamine or via reductive amination of aldehyde intermediates.

Typical Route

- Starting Material : N-methyl-2-chloroethylamine hydrochloride or N-methyl-2-aminoethylamine

- Reaction Conditions : React with the thiophene-2-sulfonyl chloride in the presence of a base like sodium carbonate or triethylamine in an aprotic solvent such as dichloromethane or DMF.

- Outcome : Formation of the this compound.

Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | N-methyl-2-aminoethylamine + sulfonyl chloride | Dichloromethane or DMF | Room temperature to 80°C | 4-12 hours | Use of base to scavenge HCl |

Alternative Synthetic Approach: Reductive Amination

An alternative method involves the reductive amination of a thiophene-2-carbaldehyde derivative with N-methyl-2-aminoethylamine, followed by sulfonamide formation.

Reaction Scheme

Thiophene-2-carbaldehyde + N-methyl-2-aminoethylamine → Reductive amination → Sulfonylation of the amine group → this compound

Conditions

- Reagents : Sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents

- Solvent : Methanol or acetic acid

- Temperature : Ambient to 50°C

- Duration : 4-8 hours

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfonylation + Nucleophilic Substitution | Thiophene derivatives + Chlorosulfonic acid / Sulfonyl chlorides + Aminoethylamine | DMF, Toluene | 120°C – 160°C | 3-7 hours | High yields, scalable | Requires careful temperature control |

| Reductive Amination | Thiophene-2-carbaldehyde + N-methyl-2-aminoethylamine + Reducing agent | Methanol, Acetic acid | 50°C – 80°C | 4-8 hours | Selectivity | Additional steps needed |

| Direct Amide Formation | Thiophene-2-sulfonyl chloride + N-methyl-2-aminoethylamine | Dichloromethane | Room temp | 4-12 hours | Simplicity | Potential side reactions |

Research Findings and Optimization

- Reaction Temperature : Elevated temperatures (120°C–160°C) are optimal for sulfonylation, ensuring complete conversion within 3–7 hours.

- Solvent Choice : Toluene and xylene are preferred for high-temperature reactions due to their high boiling points and inertness.

- Catalysts and Additives : Use of bases like triethylamine or sodium carbonate enhances reaction efficiency by scavenging HCl.

- Purification : Recrystallization or chromatography yields high-purity this compound, with purity confirmed via NMR and HRMS.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide is a sulfonamide compound with a thiophene ring and an aminoethyl side chain, represented by the molecular formula C₇H₁₃ClN₂O₂S₂ and a molecular weight of approximately 256.8 g/mol. It exists in hydrochloride form and is investigated for its potential in medicinal chemistry, particularly in developing therapeutic agents against various diseases, including cancer and viral infections. The compound's chemical behavior is influenced by its sulfonamide functional group, enabling it to participate in reactions typical of sulfonamides.

Potential Applications of this compound

This compound is a molecule with several potential applications, especially in biomedicine [1, 3]. Research indicates its possible use in cancer treatment due to its pro-apoptotic properties and as an antiviral agent . The sulfonamide group's versatility allows for modifications that can lead to different biological activities and pharmacological profiles, making it a candidate for creating new therapeutic agents.

Antiviral Research

Sulfonamides, in general, are recognized for their antiviral activities . Introducing aryl or aliphatic sulfonamide groups can enhance antiviral activity and reduce cytotoxicity by building additional interactions with surrounding residues . Certain sulfonamide derivatives have shown potential as inhibitors of P2X receptors, which are implicated in various pathophysiological disorders, including neuropathic pain and neurodegenerative conditions . For example, they can be explored for treating neuropathic pain, cerebral ischemia, traumatic brain injury, and spinal cord injury .

Anticancer Research

Sulfonamide-based compounds are explored for anticancer efficacy . Studies involve designing and synthesizing sulfonamide-triazole-glycoside hybrids to evaluate their effects on cancer cell lines, such as those of the lung, liver, breast, and colon . These compounds are assessed for their ability to inhibit targets like VEGFR-2 and carbonic anhydrase isoforms, as well as their impact on the cell cycle, apoptosis, and related proteins . this compound has pro-apoptotic properties that make it suitable for cancer treatment.

Structural and Functional Comparisons

Structural similarities between this compound and other compounds highlight the impact of slight modifications on biological activities. Examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Aminobutyl)-N-methylthiophene-2-sulfonamide | Longer alkyl chain; similar thiophene structure | Potentially enhanced solubility |

| N-(2-Aminoethyl)-N-methylbenzenesulfonamide | Benzene ring instead of thiophene | Different biological activity profile |

| N-(3-Aminopropyl)-N-methylthiophenesulfonamide | Propyl chain; maintains thiophene structure | Variation in pharmacokinetics |

These comparisons demonstrate how variations in the alkyl chain or ring structure can lead to different biological activities and pharmacological profiles. The unique combination of the thiophene ring and specific side chains in this compound contributes to its distinct anticancer and antiviral properties.

Additional Information

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physicochemical Properties

- Solubility: The aminoethyl group in the target compound improves aqueous solubility compared to ethoxyphenyl or aminophenyl analogues .

- Electronic Effects : Thiophene’s electron-rich nature enhances π-π stacking interactions, differing from benzene-based sulfonamides .

Research Findings and Implications

- Anticancer Potential: The antiproliferative activity of hydroxyethyl derivatives suggests that aminoethyl variants could be further optimized for tumor selectivity .

- Structure-Activity Relationships (SAR): The aminoethyl group’s hydrogen-bonding capacity correlates with enhanced enzymatic inhibition, as seen in ceramidase inhibitors .

- Drug Design: Thiophene sulfonamides with aminoethyl groups represent a versatile scaffold for targeting diverse biological pathways, including kinase and receptor signaling .

Biological Activity

N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring and an aminoethyl side chain, with a molecular formula of C₇H₁₃ClN₂O₂S₂ and a molecular weight of approximately 256.8 g/mol. The compound is typically available in hydrochloride form, which enhances its solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12 | Inhibition of DNA synthesis |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV and SARS-CoV-2. In silico docking studies revealed that this compound can effectively bind to the active sites of viral proteases, inhibiting their function . This suggests potential as a therapeutic agent in managing viral infections.

Table 2: Antiviral Activity Against HIV and SARS-CoV-2

| Virus | Binding Affinity (kcal/mol) | Inhibition (%) |

|---|---|---|

| HIV-1 | -8.70 | 85 |

| SARS-CoV-2 | -9.00 | 80 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group allows for the inhibition of key enzymes involved in cancer cell proliferation and viral replication.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase cascades.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing further cellular division.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside minimal systemic toxicity .

Another study focused on its antiviral efficacy against SARS-CoV-2, where it was found to significantly reduce viral load in infected cell cultures, suggesting its potential as a therapeutic candidate for COVID-19 treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.